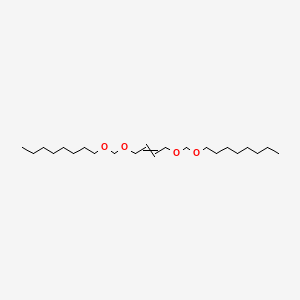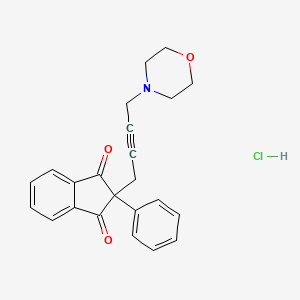
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C24H23NO3·HCl It is a derivative of indandione, a class of compounds known for their anticoagulant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride typically involves the reaction of 1,3-indandione with 2-(4-morpholino-2-butynyl)-2-phenyl- in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anticoagulant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new anticoagulant drugs.
作用机制
The mechanism of action of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, its anticoagulant properties may result from the inhibition of vitamin K-dependent clotting factors .
相似化合物的比较
Similar Compounds
- 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
Uniqueness
Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it valuable for specific research and industrial purposes .
属性
CAS 编号 |
22019-19-8 |
|---|---|
分子式 |
C23H22ClNO3 |
分子量 |
395.9 g/mol |
IUPAC 名称 |
2-(4-morpholin-4-ylbut-2-ynyl)-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H21NO3.ClH/c25-21-19-10-4-5-11-20(19)22(26)23(21,18-8-2-1-3-9-18)12-6-7-13-24-14-16-27-17-15-24;/h1-5,8-11H,12-17H2;1H |
InChI 键 |
CRROPFPGRJSCBD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


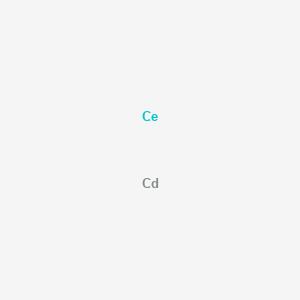
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
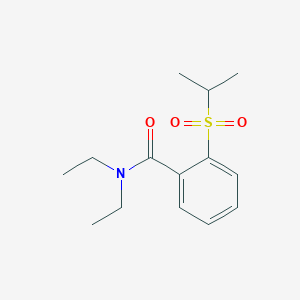
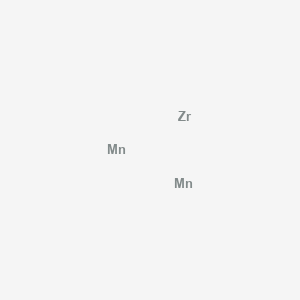
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
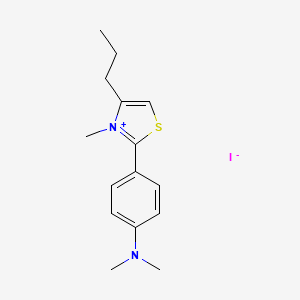
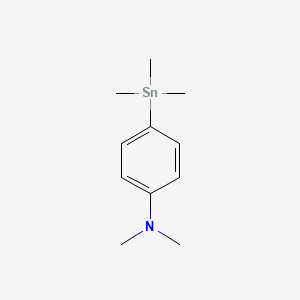
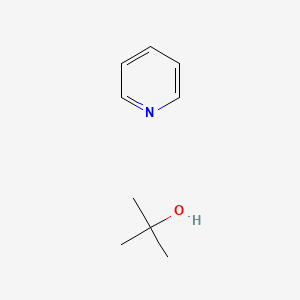

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
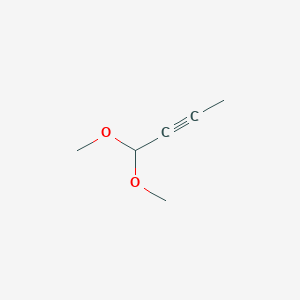
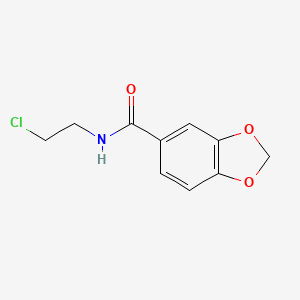
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
